molecular formula C14H20N2O3S B4792085 N-butyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-butyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B4792085
M. Wt: 296.39 g/mol
InChI Key: ZRRNVNDSOKFRRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves reactions that yield complex structures. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of structured sulfonamides, showcasing the methodologies that could be applied to synthesize N-butyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide (Balu & Gopalan, 2013).

Molecular Structure Analysis

Molecular structure determination is crucial, as seen in compounds where π–π interactions and hydrogen bonding play a significant role in stabilizing the molecular structure, such as in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

Chemical reactions, such as oxidative cross-coupling, are essential for modifying the structure and enhancing the properties of sulfonamides. These reactions can lead to the creation of new derivatives with potential biological or catalytic applications (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined by the molecular configuration and intermolecular interactions, as observed in the structural characterization of various benzenesulfonamide compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemical agents, stability under different conditions, and potential for functionalization, are influenced by the sulfonamide group and the overall molecular architecture. Studies on similar compounds reveal the influence of substituents on the activity and selectivity of sulfonamides towards different biological targets or catalytic processes (Balandis et al., 2020).

properties

IUPAC Name

N-butyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-3-10-15-20(18,19)13-8-6-12(7-9-13)16-11-4-5-14(16)17/h6-9,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRNVNDSOKFRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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